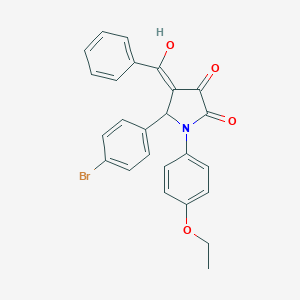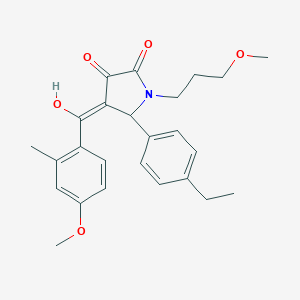![molecular formula C16H15N3O2 B266918 N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as FPBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylamines and is a selective inhibitor of protein kinase C (PKC) activity. FPBA has been used in various biochemical and physiological studies to investigate the role of PKC in cellular signaling pathways.
Mecanismo De Acción
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the enzyme from binding to its substrate and phosphorylating it. PKC is involved in various signaling pathways, and its inhibition by N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to downstream effects such as altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to inhibit the release of inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for use in lab experiments. It is a highly selective inhibitor of PKC, allowing researchers to investigate the specific role of PKC in cellular signaling pathways. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is also stable and easy to handle, making it a convenient tool for research. However, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has some limitations, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One potential area of research is the development of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine analogs with improved selectivity and solubility. Another direction is the investigation of the role of PKC in different cellular processes using N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a tool. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases warrant further investigation.
In conclusion, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a valuable tool for investigating the role of PKC in cellular signaling pathways. Its selective inhibition of PKC activity has allowed researchers to gain a better understanding of the specific role of PKC in various cellular processes. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases.
Métodos De Síntesis
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized through a multi-step reaction process that involves the condensation of 2-furylmethylamine and 3-(2-pyrimidinyloxy)benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate and yields N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in numerous scientific studies to investigate the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to selectively inhibit the activity of PKC, allowing researchers to investigate the specific role of PKC in these cellular processes.
Propiedades
Nombre del producto |
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C16H15N3O2/c1-4-13(11-17-12-15-6-2-9-20-15)10-14(5-1)21-16-18-7-3-8-19-16/h1-10,17H,11-12H2 |
Clave InChI |
VMGJLUMWVSTAMG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
SMILES canónico |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)



![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)

![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)

![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)